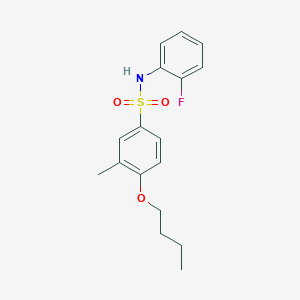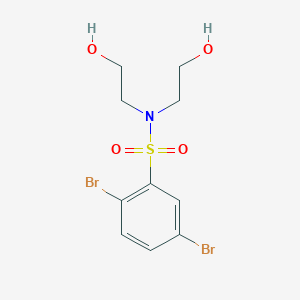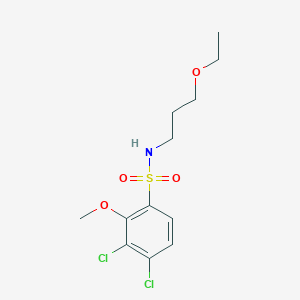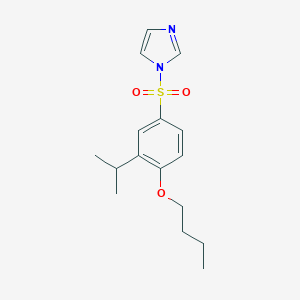
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, also known as BF3MS, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and possible applications in various fields.
作用機序
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of IKKβ, which is a key regulator of the NF-κB pathway. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of dihydropteroate synthase, which is essential for the synthesis of folate in bacteria and fungi.
Biochemical and Physiological Effects:
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and organisms. In cancer cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide induces apoptosis, inhibits angiogenesis, and reduces the expression of specific proteins involved in cancer progression. In immune cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide reduces the production of inflammatory cytokines and inhibits the activation of NF-κB. In bacteria and fungi, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the synthesis of folate and disrupts the cell membrane.
実験室実験の利点と制限
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity in vitro. However, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide also has some limitations, including its limited availability and high cost, its potential for off-target effects, and its variable potency in different cell types and organisms.
将来の方向性
There are several future directions for the study of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, including:
1. Further investigation of its mechanism of action and target proteins in different cell types and organisms.
2. Development of more efficient and cost-effective synthesis methods for 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide.
3. Exploration of its potential as a therapeutic agent in other fields, such as neurodegenerative diseases and cardiovascular diseases.
4. Optimization of its pharmacokinetic properties and formulation for clinical use.
5. Evaluation of its safety and efficacy in preclinical and clinical trials.
In conclusion, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has shown promise as a therapeutic agent in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied, but further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide involves the reaction of 2-fluoroaniline with butylamine and 3-methylbenzenesulfonyl chloride in anhydrous conditions. The resulting product is a white crystalline solid with a melting point of 110-112°C and a molecular weight of 385.46 g/mol.
科学的研究の応用
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields, including cancer, inflammation, and infectious diseases. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of bacteria and fungi.
特性
製品名 |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C17H20FNO3S |
分子量 |
337.4 g/mol |
IUPAC名 |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-3-4-11-22-17-10-9-14(12-13(17)2)23(20,21)19-16-8-6-5-7-15(16)18/h5-10,12,19H,3-4,11H2,1-2H3 |
InChIキー |
MMXAHOPEQQZQCO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
正規SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















